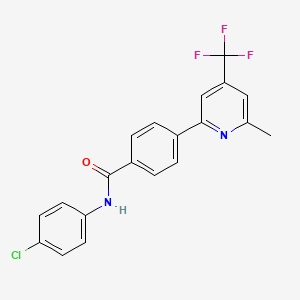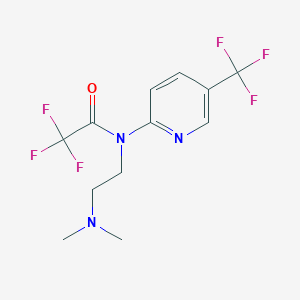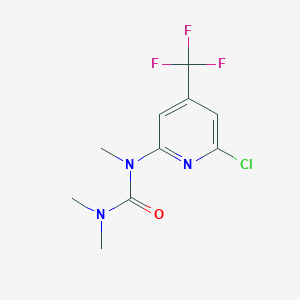
3-(羟甲基)吡咯烷-3-醇
描述
3-(Hydroxymethyl)pyrrolidin-3-ol is a versatile organic compound with a pyrrolidine ring structure. It is characterized by the presence of a hydroxymethyl group attached to the third carbon of the pyrrolidine ring.
科学研究应用
3-(Hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
3-(Hydroxymethyl)pyrrolidin-3-ol is a versatile compound that has been used in the synthesis of various bioactive molecules . It has been used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes leading to optically active secondary alcohols . It has also been used to prepare κ-opioid receptor agonists .
Mode of Action
It is known that it interacts with its targets through chemical reactions, leading to the formation of various bioactive molecules .
Biochemical Pathways
The biochemical pathways affected by 3-(Hydroxymethyl)pyrrolidin-3-ol are diverse, given its role as an intermediate in the synthesis of various bioactive molecules . The compound is involved in 1,3-dipolar cycloaddition reactions, which are key steps in the synthesis of many bioactive compounds .
Pharmacokinetics
It has been suggested that the compound exhibits favorable pharmacokinetics, indicating that it may have good bioavailability .
Result of Action
The result of the action of 3-(Hydroxymethyl)pyrrolidin-3-ol is the production of various bioactive molecules . These molecules can have a wide range of effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action of 3-(Hydroxymethyl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of other chemicals
生化分析
Biochemical Properties
3-(Hydroxymethyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an intermediate in the synthesis of bioactive molecules through 1,3-dipolar cycloaddition reactions . The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, facilitating its interaction with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 3-(Hydroxymethyl)pyrrolidin-3-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in downstream cellular responses . Additionally, 3-(Hydroxymethyl)pyrrolidin-3-ol can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 3-(Hydroxymethyl)pyrrolidin-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydroxymethyl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Hydroxymethyl)pyrrolidin-3-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its biochemical activity and efficacy.
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)pyrrolidin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
3-(Hydroxymethyl)pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of 3-(Hydroxymethyl)pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
3-(Hydroxymethyl)pyrrolidin-3-ol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its biochemical effects within the cell.
准备方法
Synthetic Routes and Reaction Conditions
One of the practical large-scale synthesis methods for 3-(Hydroxymethyl)pyrrolidin-3-ol involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out using the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for 3-(Hydroxymethyl)pyrrolidin-3-ol typically involve similar synthetic routes but are optimized for large-scale operations. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various pyrrolidine derivatives .
相似化合物的比较
3-(Hydroxymethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
4-(Hydroxymethyl)pyrrolidin-3-ol: This compound has a similar structure but with the hydroxymethyl group attached to the fourth carbon of the pyrrolidine ring.
3-(Hydroxymethyl)pyrrolidin-2-ol: In this compound, the hydroxymethyl group is attached to the second carbon of the pyrrolidine ring.
属性
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-5(8)1-2-6-3-5/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFAEYHOYSFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303528 | |
| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-92-3 | |
| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401812.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)

![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)

![Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401820.png)
![[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401823.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401824.png)
![2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401825.png)

![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401828.png)
![[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401829.png)
![{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401833.png)
![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester](/img/structure/B1401834.png)
